![molecular formula C20H23NO2S B2487657 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034452-60-1](/img/structure/B2487657.png)
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic chemicals that are often explored for their potential therapeutic properties. The structural elements suggest it could be involved in interactions with biological molecules, leading to potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of complex organic compounds like this often involves multiple steps, including functional group transformations, coupling reactions, and protective group strategies. For example, the synthesis of similar compounds has been reported using techniques such as condensation reactions, Suzuki-Miyaura reactions, and nucleophilic substitution reactions, optimized for yield and selectivity (Schroeder et al., 2009), (Chu et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods allow for the elucidation of the compound's framework and the spatial arrangement of atoms, providing insights into its potential interactions and reactivity (Kumara et al., 2018).
Chemical Reactions and Properties
Compounds with the thiopyran moiety and biphenyl structure can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the functional groups present. Their reactivity can be influenced by the electronic and steric effects of substituents, impacting their chemical behavior and application potential (Ikemoto et al., 2005).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. These characteristics can affect their processability, formulation, and stability. For instance, the crystal structure analysis provides insights into the molecule's stability and packing, which are essential for material science applications (Richter et al., 2023).
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Design
The compound N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, due to its complex structure, is likely to be involved in research focused on the synthesis and design of novel molecules with potential therapeutic applications. Such compounds often serve as key intermediates in the development of drugs targeting various diseases. The intricate molecular architecture could be pivotal in studies aiming to understand binding interactions with biological targets, contributing to the design of molecules with improved efficacy and selectivity.
Role in Kinase Inhibition
Research has highlighted the significance of structurally diverse compounds in the inhibition of kinase enzymes, which play crucial roles in cell signaling pathways. Compounds similar to N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide could be studied for their potential to act as selective kinase inhibitors. By modulating kinase activity, such inhibitors have the capacity to intervene in disease pathways, offering therapeutic benefits in conditions such as cancer, inflammatory diseases, and neurological disorders (Schroeder et al., 2009).
Antimicrobial and Antifungal Activities
Derivatives of thiophene and related heterocycles have been investigated for their antimicrobial and antifungal properties. The structural features of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide suggest potential biological activities that could be explored in this context. Understanding the relationship between the molecular structure and antimicrobial efficacy can aid in the design of new agents to combat resistant strains of bacteria and fungi (Vasu et al., 2005).
Application in Fluorescence and Dye Chemistry
The compound's structure indicates possible utility in the field of fluorescent dyes and probes. The incorporation of such molecules into fluorescent markers can be invaluable in biological imaging, enabling the visualization of cellular processes in real-time. Research into the photophysical properties of similar compounds can lead to the development of novel fluorescent materials with applications in biochemistry, materials science, and nanotechnology (Witalewska et al., 2019).
Contributions to Organic Synthesis Techniques
Compounds with complex structures like N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide often require innovative synthetic approaches. Research in this area can lead to the development of new synthetic methodologies or the improvement of existing ones. These advancements are crucial for the efficient and scalable synthesis of complex molecules, serving the pharmaceutical and chemical industries by providing access to novel compounds for further evaluation (Sibi et al., 1995).
Orientations Futures
The future directions for research into “N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide” could include elucidating its synthesis and reactivity, investigating its potential bioactivity, and studying its physical and chemical properties in more detail. This could involve experimental studies as well as computational modeling .
Propriétés
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-23-20(11-13-24-14-12-20)15-21-19(22)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXJEXVYVMNDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

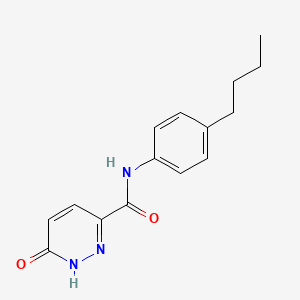
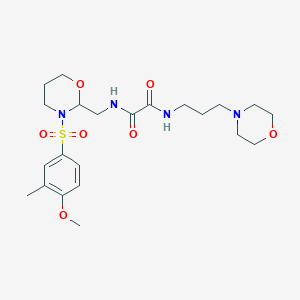
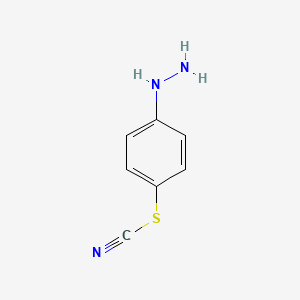
![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2487587.png)
![N-(3,4-difluorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487588.png)
![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)
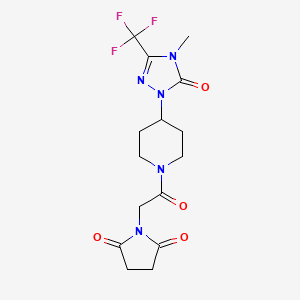

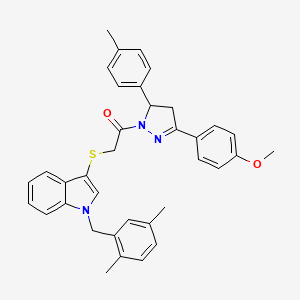
![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)
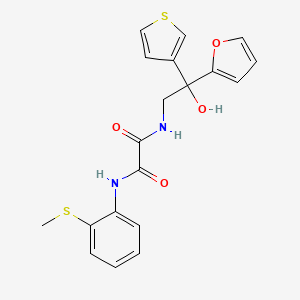
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide](/img/structure/B2487597.png)